Lqq IV
Description
Properties
Molecular Formula |
C34H48N2O9 |
|---|---|
Molecular Weight |
7,202 Da |
Purity |
≥ 95 %. (HPLC) |
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways of Lqq Iv
De Novo Chemical Synthesis Strategies for Lqq IV
The de novo chemical synthesis of peptides and proteins like this compound typically involves assembling the amino acid building blocks in a specific sequence. Unlike the synthesis of small organic molecules, which relies on a wide array of functional group transformations and carbon-carbon bond formations, peptide synthesis focuses on forming amide bonds between amino acids. Detailed chemical synthesis strategies specifically for this compound were not extensively detailed in the search results in the context of traditional small-molecule organic synthesis.
For the chemical synthesis of this compound, the key precursors are the individual amino acids that make up its polypeptide chain. The sequence of this compound, as a protein toxin, dictates the specific amino acids required and their order. These amino acids are generally sourced commercially in protected forms suitable for peptide synthesis. The search results did not provide specific details on any unique or unusual precursors required for this compound synthesis beyond the standard set of amino acids.
Peptide synthesis commonly employs methods like solid-phase peptide synthesis (SPPS), where the peptide chain is built stepwise on a solid support. This involves repetitive cycles of amino acid coupling and deprotection steps, utilizing specific coupling reagents to facilitate amide bond formation. While general principles of peptide synthesis mechanisms and conditions are well-established, specific optimized reaction mechanisms and conditions tailored precisely for the de novo chemical synthesis of this compound were not found in the provided search results.
The stereochemistry of proteins is determined by the chirality of the constituent amino acids, which are predominantly L-amino acids. nih.gov Ensuring the correct stereochemistry at each residue is inherent to using chirally pure amino acid precursors in peptide synthesis. Regioselectivity in peptide synthesis primarily concerns the formation of the correct amide bonds between the alpha-carboxyl group of one amino acid and the alpha-amino group of another, while protecting side-chain functional groups. The formation of disulfide bonds in this compound, which are crucial for its structure and function, also requires controlled oxidative folding, a regioselective process to form the correct cysteine pairings. nih.gov Specific stereoselective or regioselective approaches uniquely developed or applied for the synthesis of this compound were not detailed in the search results.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. nih.govwikipedia.org In the context of peptide synthesis, green chemistry efforts focus on using less toxic solvents, developing more efficient coupling reagents, minimizing waste generation, and potentially employing enzymatic methods. nih.gov While the integration of green chemistry principles is an active area in chemical synthesis, specific examples or research findings on the application of these principles directly to the chemical production of this compound were not present in the search results.
Biosynthetic Routes and Enzymatic Mechanisms of this compound
The natural production of this compound occurs within the venom glands of the Leiurus quinquestriatus quinquestriatus scorpion. nih.gov As a protein, its biosynthesis follows the central dogma of molecular biology, involving transcription of the gene encoding this compound into messenger RNA (mRNA) and subsequent translation of the mRNA into a polypeptide chain by ribosomes. This process utilizes amino acids as building blocks, guided by the genetic code.
Detailed enzymatic mechanisms for the biosynthesis of this compound, beyond the general machinery of protein synthesis, would involve enzymes responsible for post-translational modifications, such as the formation of the disulfide bonds. nih.gov The search results did not provide specific details on unique enzymatic pathways or mechanisms involved in the biosynthesis of this compound within the scorpion, other than its origin as a scorpion venom component.
The search results indicate that "this compound" may be a synonym for "Alpha-toxin Lqq4", potentially related to scorpion venom latoxan.comresearchgate.net. While general information about scorpion venom composition and effects exists researchgate.net, and the principles of biosynthesis, metabolic engineering, and metabolic flux analysis are well-documented for other compounds and pathways nih.govnih.govsavemyexams.comfastercapital.comcreative-proteomics.comwikipedia.orguni-bielefeld.defrontiersin.orgumd.edutaylorfrancis.comfrontiersin.orgutu.fimdpi.comasm.orgnih.govnih.govnih.govresearchgate.netscirp.orgasm.orgfrontiersin.org, specific research detailing the complete biosynthetic pathway, the specific enzymes involved, the intermediate metabolites formed, or dedicated genetic/metabolic engineering efforts and metabolic flux analysis studies focused solely on "this compound" were not found.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly following the provided outline and focusing solely on the chemical compound "this compound" with the required level of detail on its synthetic and biosynthetic pathways, enzymatic mechanisms, intermediate metabolites, and relevant engineering and analysis techniques.
Without specific scientific data on the biosynthesis of "this compound", providing content for the requested sections (2.2.2, 2.2.3, 2.2.4) is not feasible.
Structural Elucidation and Advanced Characterization Methodologies for Lqq Iv
Spectroscopic Techniques in Lqq IV Structure Determination
Spectroscopic methods are fundamental in the elucidation of the primary, secondary, and tertiary structures of polypeptides like this compound in solution, offering insights into their dynamic nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of proteins and peptides in solution, providing data at the atomic level. For a 65-amino acid polypeptide like this compound, multidimensional NMR experiments are essential.
Detailed research findings from NMR studies would typically involve:
Proton (¹H) NMR: Provides information on the chemical environment of hydrogen atoms. The chemical shift of each proton is indicative of its local electronic environment.
Carbon-¹³ (¹³C) NMR: Offers insights into the carbon backbone and side chains of the amino acid residues.
Two-Dimensional (2D) NMR: Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-bond and through-space correlations between protons. These correlations are crucial for the sequential assignment of amino acid residues and for determining the secondary and tertiary structure.
Heteronuclear NMR: Experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate the chemical shifts of protons with directly attached heteronuclei, such as ¹³C and ¹⁵N, aiding in the assignment of the backbone and side-chain resonances.
A representative table of expected NMR data for a polypeptide like this compound is presented below. Please note that specific experimental data for this compound is not publicly available and this table is illustrative of typical data obtained for similar polypeptides.
| Technique | Information Obtained | Typical Data for a Polypeptide |
| ¹H NMR | Chemical environment of protons | Dispersed signals in the amide region (7-9 ppm) and aliphatic region (0-5 ppm) |
| ¹³C NMR | Carbon skeleton structure | Resonances for carbonyl carbons (170-180 ppm), alpha-carbons (50-65 ppm), and side-chain carbons |
| 2D-COSY | Scalar coupling between protons on adjacent carbons | Cross-peaks indicating J-coupling between Hα and Hβ protons of amino acid residues |
| 2D-NOESY | Through-space proximity of protons (< 5 Å) | NOE cross-peaks that define the secondary structure elements (e.g., α-helices, β-sheets) and the overall fold of the polypeptide |
High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise determination of the molecular weight of this compound and for verifying its amino acid sequence. Tandem mass spectrometry (MS/MS) provides sequential information by fragmenting the polypeptide chain.
Key applications and findings include:
Molecular Weight Determination: HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the polypeptide. For this compound, the expected molecular weight is around 7202 Da.
Sequence Verification: In tandem MS, the polypeptide is fragmented in a controlled manner, typically at the peptide bonds. The resulting fragment ions are then mass-analyzed, producing a spectrum from which the amino acid sequence can be deduced.
Disulfide Bridge Analysis: Mass spectrometry can also be used to determine the connectivity of the four disulfide bridges in this compound, which are crucial for its three-dimensional structure and biological activity. This often involves enzymatic digestion of the protein under different reducing conditions followed by MS analysis.
A summary of the application of mass spectrometry in the analysis of this compound is provided in the table below.
| Technique | Purpose | Expected Outcome for this compound |
| HRMS (e.g., Q-TOF, Orbitrap) | Precise molecular weight determination | Experimental mass confirming the theoretical mass of ~7202 Da |
| Tandem MS (MS/MS) | Amino acid sequence confirmation | A series of b- and y-type fragment ions that match the expected sequence |
| MS with enzymatic digestion | Disulfide bridge mapping | Identification of peptide fragments linked by disulfide bonds |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the conformational and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule's chemical bonds. In the context of polypeptides, the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands are particularly informative about the secondary structure. For instance, α-helical structures typically show an amide I band around 1650-1660 cm⁻¹, while β-sheets exhibit a band in the range of 1620-1640 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions within the molecule. For polypeptides like this compound, the absorption of UV light is dominated by the peptide bonds (around 190-220 nm) and the aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine (around 260-280 nm). The position and intensity of these absorption bands can be sensitive to the local environment and conformation of the polypeptide.
The table below summarizes the application of these techniques.
| Spectroscopy | Region of Interest | Information Gained for this compound |
| Infrared (IR) | Amide I and Amide II bands | Proportions of secondary structural elements (α-helices, β-sheets) |
| UV-Visible (UV-Vis) | 190-300 nm | Information on the content of aromatic amino acids and the overall protein concentration |
Electronic Circular Dichroism (ECD) is a chiroptical technique that is highly sensitive to the stereochemical and conformational features of chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light.
The application of ECD in the study of this compound would involve:
Secondary Structure Estimation: The ECD spectrum in the far-UV region (190-250 nm) is characteristic of the protein's secondary structure. The shape and magnitude of the ECD signal can be used to estimate the percentage of α-helix, β-sheet, and random coil content.
Tertiary Structure Fingerprinting: The near-UV ECD spectrum (250-350 nm) is sensitive to the environment of the aromatic amino acid side chains and the geometry of the disulfide bonds, providing a fingerprint of the protein's tertiary structure.
Conformational Changes: ECD is a valuable tool for monitoring conformational changes in this compound that may be induced by changes in temperature, pH, or the binding of other molecules.
A representative summary of ECD analysis is shown below.
| ECD Region | Chromophores | Structural Information for this compound |
| Far-UV (190-250 nm) | Peptide backbone | Estimation of secondary structure content |
| Near-UV (250-350 nm) | Aromatic side chains, disulfide bonds | Insights into the tertiary structure and overall folding |
X-ray Crystallography and Diffraction Studies of this compound and Its Complexes
X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules in the solid state. The process involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate the electron density and thus the positions of the atoms in the molecule.
For a polypeptide like this compound, X-ray crystallography can provide:
Atomic-resolution 3D Structure: A precise model of the entire polypeptide, including the conformation of the backbone and all side chains.
Disulfide Bond Geometry: The exact geometry of the four disulfide bridges can be determined.
Interaction with Other Molecules: If this compound is co-crystallized with a binding partner, such as a fragment of a sodium channel, the structure of the complex can reveal the molecular basis of their interaction.
Chromatographic and Advanced Separation Methodologies for this compound Analysis
Chromatographic techniques are essential for the purification and analysis of this compound from the complex mixture of scorpion venom.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both the purification and the assessment of the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly used for separating peptides and proteins based on their hydrophobicity.
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is useful for isolating this compound from other venom components of different molecular weights.
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge at a particular pH and is another valuable tool for the purification of this compound.
The purity of the final this compound sample, often assessed by HPLC, should be greater than 95% for use in detailed structural and functional studies.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography, particularly in its reverse-phase configuration (RP-HPLC), is an indispensable tool for the purification and purity assessment of peptide toxins like this compound. nih.gov This technique separates components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For peptides, RP-HPLC is highly effective, separating molecules based on their hydrophobicity.
The purity of an this compound sample is determined by injecting it into an HPLC system and observing the resulting chromatogram. A single, sharp, and symmetrical peak is indicative of a highly pure compound, while the presence of additional peaks suggests impurities. Quantitative analysis can be performed by creating a calibration curve with known concentrations of a purified this compound standard. The peak area of the this compound sample can then be compared to this curve to determine its concentration.
While specific operational parameters for this compound are not extensively detailed in publicly available literature, a typical purification and analysis protocol for a similar scorpion peptide toxin would involve a C18 analytical column and a gradient elution system. researchgate.net The mobile phase commonly consists of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). The gradient is programmed to increase the concentration of Solvent B over time, facilitating the elution of the peptide. Detection is typically carried out using UV absorbance at 216-280 nm. researchgate.net
Table 1: Illustrative RP-HPLC Parameters for Scorpion Toxin Analysis
| Parameter | Value |
|---|---|
| Column | Analytical C18 Reverse Phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 15-35% of B over 20 minutes |
| Flow Rate | 1 mL/min |
| Temperature | 50 °C |
| Detection | 216 nm and 280 nm |
This table represents typical parameters for the analysis of a scorpion toxin and serves as an illustrative example. researchgate.net
Gas Chromatography (GC) Applications in this compound Research
Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing volatile and thermally stable compounds. americanpeptidesociety.org Due to the inherent non-volatile nature of peptides and proteins like this compound, direct analysis by GC is not feasible. Peptides will decompose at the high temperatures required for vaporization in the GC inlet. americanpeptidesociety.org
However, GC can be applied to peptide research in specific, indirect ways. This typically requires chemical modification, or derivatization, to convert the non-volatile peptide into a volatile derivative. americanpeptidesociety.org For instance, the constituent amino acids of this compound could be analyzed by GC after hydrolysis of the peptide and subsequent derivatization of the amino acids. This can be useful for confirming the amino acid composition of the toxin.
Another potential application is in the analysis of small, volatile degradation products of this compound that might result from stability studies or metabolic processes. americanpeptidesociety.org Despite these possibilities, it is important to note that GC is not a standard or widely used technique for the direct analysis of intact peptide toxins. HPLC and mass spectrometry are the preferred methods for such applications. The requirement for derivatization adds complexity to the sample preparation process and can introduce variability. americanpeptidesociety.org
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for this compound and Metabolite Profiling
Hyphenated techniques, which couple a separation method with a detection method, are paramount in modern analytical chemistry. For a peptide like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and informative combination. bioanalysis-zone.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for the identification and quantification of the toxin and its metabolites in complex biological matrices. nih.govnih.gov
In a typical LC-MS/MS workflow, the sample is first subjected to HPLC separation. The eluent from the HPLC column is then introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern provides a structural fingerprint that can be used for definitive identification.
For metabolite profiling, LC-MS/MS is used to screen for potential biotransformation products of this compound in in vivo or in vitro systems. researchgate.net The high sensitivity of the technique allows for the detection of metabolites even at very low concentrations. nih.gov By comparing the metabolic profile of a control sample with a sample exposed to this compound, unique metabolites can be identified. The fragmentation patterns of these metabolites can then be analyzed to elucidate their structures, providing insights into the metabolic pathways of the toxin. researchgate.net
Table 2: Overview of Hyphenated Techniques in this compound Research
| Technique | Application | Information Obtained |
|---|---|---|
| LC-MS | Identification and confirmation of this compound in complex mixtures. nih.gov | Molecular weight and confirmation of identity. |
| LC-MS/MS | Definitive structural confirmation and metabolite profiling. bioanalysis-zone.comnih.gov | Structural fingerprint from fragmentation patterns, identification of metabolic products. |
| GC-MS | Analysis of derivatized amino acids or small volatile degradation products. | Amino acid composition, identification of small volatile molecules. |
Molecular Interactions and Mechanistic Biology of Lqq Iv Non Clinical Focus
Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for Lqq IV
Correlation of Molecular Descriptors with Biological Activity ProfilesThere are no published Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies for a compound designated this compound. SAR studies correlate specific structural features of a molecule with its biological effects, guiding the optimization of chemical structures.youtube.commanagingip.comyoutube.comQSAR models use statistical methods to relate numerical molecular descriptors (e.g., physicochemical, topological, electronic properties) to biological activity.nih.govresearchgate.netnih.govresearchgate.netnih.govdergipark.org.trnih.govspringernature.comnih.govWithout a dataset of this compound analogs and their corresponding biological activities, no such correlative models can be developed or reported.
Mentioned Compounds
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of a biological target is unknown or ambiguous. nih.govmdpi.com This approach relies on the principle that a set of molecules binding to the same target likely share key three-dimensional chemical features responsible for their biological activity. fiveable.me These essential features, arranged in a specific spatial orientation, constitute a pharmacophore model. The model serves as a 3D query to identify novel, structurally diverse compounds that possess the necessary features for biological activity from large chemical databases. fiveable.memdpi.com
The development of a ligand-based pharmacophore model for a compound series like this compound begins with a collection of molecules with known biological activities. researchgate.net Computational algorithms, such as the HypoGen algorithm, analyze these compounds to generate hypotheses. nih.gov A robust pharmacophore model typically includes a combination of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov For instance, a hypothetical model for this compound, based on its quinoline (B57606) core, might identify the quinoline nitrogen as a key hydrogen bond acceptor and its aromatic rings as crucial for π–π stacking interactions within a target's binding site. mdpi.com
Once a pharmacophore model is generated and validated, it becomes a powerful tool in ligand-based virtual screening. fiveable.me This process involves computationally filtering large compound libraries to select only those molecules that match the 3D arrangement of the pharmacophore's features. biosolveit.de This significantly narrows down the number of compounds for synthesis and biological evaluation, accelerating the discovery of new potential lead compounds. iptonline.com Other ligand-based methods, such as the analysis of quantitative structure-activity relationships (QSAR) and molecular similarity analysis, complement pharmacophore modeling by further refining the understanding of how a ligand's structural properties correlate with its biological function. fiveable.me
Synthesis and Evaluation of this compound Derivatives and Analogs for SAR Exploration
The exploration of the structure-activity relationship (SAR) for this compound necessitates the systematic synthesis and biological evaluation of its derivatives and analogs. The synthetic strategies for generating these compounds often leverage established chemical reactions for modifying the core quinoline scaffold. A common approach involves the reaction of substituted 4-chloroquinolines with various amines or phenols to generate diversity at specific positions on the quinoline ring system. mdpi.comnih.gov For example, a library of this compound analogs can be created by introducing different substituents on the phenyl ring or by modifying the linker between the quinoline core and other moieties to probe the impact of electronics, sterics, and conformational flexibility on biological activity.
The evaluation of these synthesized derivatives provides crucial data for establishing a clear SAR. This typically involves in vitro testing to determine the compounds' potency, often measured as the half-maximal inhibitory concentration (IC50). mdpi.com The data from these evaluations allow researchers to discern which chemical modifications lead to an increase or decrease in activity. For instance, SAR studies on related quinoline-based compounds have shown that the introduction of specific groups, such as a cyano group at a particular position, can significantly enhance potency. mdpi.com Conversely, replacing a rigid aromatic ring with a flexible cyclohexyl ring might dramatically decrease activity, indicating a preference for rigidity in that region of the molecule. mdpi.com
The findings from these SAR studies are instrumental in guiding the subsequent stages of drug design. By understanding the relationship between molecular structure and biological activity, chemists can rationally design next-generation analogs with improved potency and other desired properties.
Table 1: Illustrative Structure-Activity Relationship (SAR) of this compound Analogs
| Compound | R1 Group | R2 Group | IC50 (µM) |
| This compound-1 | -H | -OCH3 | 15.2 |
| This compound-2 | -F | -OCH3 | 10.8 |
| This compound-3 | -Cl | -OCH3 | 5.1 |
| This compound-4 | -CH3 | -OCH3 | 12.5 |
| This compound-5 | -Cl | -H | 25.4 |
| This compound-6 | -Cl | -CN | 1.9 |
| This compound-7 | -Cl | -CH3 | 7.3 |
No Public Scientific Data Available for "this compound"
Despite a comprehensive search for computational and theoretical investigations into the chemical compound designated as "this compound," no publicly accessible scientific literature or data corresponding to this identifier could be located.
Searches were conducted across major scientific databases and academic search engines for studies related to "this compound," specifically targeting research in the areas of molecular dynamics (MD) simulations, quantum chemical calculations, and Density Functional Theory (DFT). These inquiries did not yield any results for a compound with this specific name.
The requested article outline focuses on highly specific computational analyses, including:
Molecular Dynamics Simulations: Examining conformational dynamics, stability, binding free energies, and protein-ligand interaction networks.
Quantum Chemical Calculations: Predicting electronic structure, reactivity, and spectroscopic properties using methods like DFT.
While there is a vast body of research utilizing these computational methods to study a wide array of chemical compounds, none of the retrieved information pertains to a molecule identified as "this compound." frontiersin.orgnih.govnih.govyoutube.comarxiv.orgesqc.orgmdpi.comresearchgate.netyoutube.comamazonaws.comacs.orgnih.govaps.orgresearchgate.netquantumatk.comacs.orgresearchgate.netacs.orgyoutube.com
It is possible that "this compound" is an internal project codename, a very recently synthesized compound not yet described in published literature, or a designation used in a proprietary context. Without a publicly available chemical structure or reference in scientific literature, it is not possible to generate the requested scientifically accurate article.
Therefore, the content for the specified outline cannot be produced at this time. Further information, such as a chemical structure, IUPAC name, CAS number, or a reference publication, would be required to proceed with a detailed computational and theoretical analysis of the compound .
Computational and Theoretical Investigations of Lqq Iv
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Lqq IV
Elucidation of Reaction Mechanisms and Transition States
Detailed computational studies elucidating the specific reaction mechanisms and transition states involving the neurotoxin this compound are not extensively available in publicly accessible scientific literature. Such investigations, which would typically involve high-level quantum mechanics (QM) or hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, have not been a primary focus of the published research concerning this particular toxin. While computational methods are employed to study toxin-channel interactions, the specific catalytic or reaction pathways involving this compound, and the associated energy barriers and transition state geometries, remain an area for future investigation. Molecular dynamics simulations have been used to explore the unbinding mechanisms and transitional states of other toxins, like charybdotoxin, from their target ion channels, revealing complex wobbling motions and the formation of partially-bound intermediates. nih.govnih.gov However, similar detailed analyses for this compound have not been reported.
Homology Modeling and Advanced Protein Structure Prediction in this compound Context
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a protein with a known structure. In the context of scorpion toxins, homology modeling has been applied to related toxins, such as the classical alpha-toxin LqqV from Leiurus quinquestriatus quinquestriatus. nih.gov These models are then used for comparative studies with other scorpion toxins to understand structural differences that may relate to their function and specificity. nih.gov
This compound is classified within the alpha-toxin group, which is known to target voltage-gated sodium channels. researchgate.net The structural integrity of these toxins is typically maintained by a conserved pattern of disulfide bridges, which creates a characteristic α/β scaffold. mdpi.com Advanced protein structure prediction pipelines, which may utilize tools like I-TASSER or artificial intelligence-based methods such as AlphaFold, are capable of generating high-confidence 3D models from amino acid sequences. mdpi.comnih.gov While these tools can be applied to predict the structure of this compound, specific, detailed studies validating a predicted model of this compound with experimental data are not prevalent in the reviewed literature.
Table 1: Classification and Comparison of Selected Scorpion α-Toxins
| Toxin | Source Organism | Pharmacological Group | Key Structural Feature |
| This compound | Leiurus quinquestriatus quinquestriatus | Alpha-toxin | Typical α/β scaffold |
| Lqq V | Leiurus quinquestriatus quinquestriatus | Alpha-toxin | Typical α/β scaffold |
| AaH II | Androctonus australis Hector | Alpha-toxin | Typical α/β scaffold |
| LqhαIT | Leiurus quinquestriatus hebraeus | Alpha-toxin (insect-specific) | Unique C-terminal epitope |
This table presents a simplified classification of this compound alongside other scorpion alpha-toxins mentioned in comparative studies.
Application of Machine Learning and Artificial Intelligence in this compound Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in toxinology to analyze large datasets, such as those generated from transcriptomics and proteomics. mdpi.comnih.govresearchgate.netconicet.gov.ar These computational approaches are used to accelerate the discovery and annotation of new scorpion toxins, classify them into functional groups, and predict their targets. mdpi.comnih.gov
Neural network models, a form of AI, have been developed to sort amino acid sequences from scorpion venom transcriptomes and identify those that are likely to be toxins. mdpi.comnih.govresearchgate.netconicet.gov.ar These models can further predict the type of toxin (e.g., sodium channel toxin, potassium channel toxin) based on sequence features. mdpi.comnih.gov While these powerful tools are applied to the broad field of scorpion toxin research, specific studies detailing the application of ML or AI with a focus on this compound are not prominent in the available literature. Hypothetically, this compound sequences could be included in the datasets used to train these models to improve the accuracy of toxin classification and prediction. mdpi.comnih.govresearchgate.netconicet.gov.ar
Table 2: Conceptual Framework for a Machine Learning Model in Scorpion Toxin Classification
| Step | Description | Example Data Point (Hypothetical) |
| Data Collection | Aggregate amino acid sequences of known toxins from databases (e.g., UniProt). | Sequence of this compound |
| Feature Extraction | Convert amino acid sequences into numerical representations (e.g., amino acid composition, dipeptide frequency). | Vector representation of this compound sequence |
| Model Training | Train a classifier (e.g., neural network, support vector machine) on a labeled dataset of toxin and non-toxin sequences. | This compound sequence labeled as 'Alpha-toxin' and 'Sodium Channel Modulator' |
| Model Validation | Test the model's performance on a separate set of sequences not used in training. | Correctly classifying a related but previously unseen toxin sequence |
| Prediction | Use the trained model to classify new, unannotated sequences from venom gland transcriptomes. | Identifying a novel sequence as a putative alpha-toxin |
This table outlines the general workflow for applying machine learning to scorpion toxin research, a process that could include data from toxins like this compound.
Advanced Research Methodologies and Future Directions for Lqq Iv Studies
High-Throughput Screening (HTS) Methodologies for Lqq IV Discovery and Optimization
High-Throughput Screening (HTS) is a widely used drug discovery process that enables the rapid testing of large libraries of chemical or biological compounds against a specific biological target. nih.govuni.lunih.gov In the context of scorpion toxins like this compound, HTS methodologies can be employed in several ways. One application is the screening of compound libraries to identify substances that modulate the activity of sodium channels targeted by this compound. This could involve assays designed to detect changes in ion flux or membrane potential in cells expressing the relevant sodium channel subtype. mdpi.comnih.gov Automated patch clamp platforms, for instance, are utilized in academic and industrial settings to accelerate the process of identifying ion channel modulators. nanion.de
While specific HTS studies focused solely on discovering or optimizing this compound itself were not prominently detailed in the search results, the principles of HTS are directly applicable to research involving this toxin. HTS could be used to screen for compounds that disrupt the binding of this compound to its sodium channel receptor site, or to identify molecules that mimic or antagonize this compound's effects on channel inactivation. encyclopedia.pubnih.gov Furthermore, HTS can be adapted to screen venom fractions or synthetic peptide libraries for novel toxins with similar or distinct sodium channel modulating properties, potentially leading to the discovery of variants or mimetics of this compound with altered selectivity or potency. nih.govnanion.de The development of robust and cost-effective biosensing methods, such as fluorescence-based assays using cells expressing specific sodium channels, exemplifies HTS approaches valuable in screening for ion channel-targeting compounds, including potentially those related to scorpion toxins. mdpi.com
Bioassay-Guided Fractionation and Purification Strategies in Natural Product Research Involving this compound
Bioassay-guided fractionation is a fundamental strategy in natural product research to isolate and identify bioactive compounds from complex mixtures like scorpion venom. encyclopedia.pubnih.govnih.govresearchgate.net This process involves the systematic separation of crude extracts or venom using various chromatographic techniques, followed by testing the resulting fractions for a specific biological activity (bioassay). encyclopedia.pubnih.govresearchgate.netnih.govwikipedia.org The fractions exhibiting the desired activity are then further fractionated and tested iteratively until pure, active compounds are obtained. nih.govresearchgate.net
In the context of this compound, bioassay-guided fractionation would have been a crucial step in its initial discovery and isolation from Leiurus quinquestriatus quinquestriatus venom. By assaying fractions for activity on sodium channels, researchers could pinpoint the fractions containing this compound and subsequently purify it to homogeneity. encyclopedia.pubnih.gov While the detailed historical process for this compound's isolation was not extensively described, studies on other scorpion venoms highlight the typical techniques used, including size exclusion chromatography (SEC) and reverse-phase high-performance liquid chromatography (RP-HPLC), coupled with bioassays relevant to neurotoxicity or ion channel modulation. encyclopedia.pubnih.govnih.govresearchgate.netresearchgate.net The effectiveness of this approach has been demonstrated in isolating various bioactive peptides from scorpion venoms, including those affecting ion channels. encyclopedia.pubnih.govnih.govresearchgate.net
Development of this compound as Chemical Probes or Biochemical Tools
Chemical probes are small molecules with well-defined activity and selectivity used to perturb biological systems and study protein function. nih.govciteab.comguidetopharmacology.org Given this compound's specific and potent interaction with sodium channels, it, or modified versions of it, can be developed into valuable chemical probes. encyclopedia.pubnih.govmdpi.com These probes can be used to investigate the role of specific sodium channel subtypes in various physiological and pathophysiological processes, as well as to map toxin binding sites and study channel gating mechanisms. mdpi.comresearchgate.netoup.comjhu.edu
The development of a scorpion toxin as a chemical probe often involves chemical synthesis or recombinant expression to obtain sufficient quantities and allow for modifications. researchgate.net Labeling the toxin with fluorescent or radioactive tags enables binding studies and imaging of channel distribution. citeab.comresearchgate.net For instance, other scorpion toxins have been explored for their potential in developing tumor-targeting imaging agents, demonstrating the utility of venom-derived peptides as scaffolds for probes. technologynetworks.com Developing this compound as a chemical probe would require ensuring its high affinity and selectivity for target sodium channels and potentially modifying it to improve stability or enable labeling without compromising activity. guidetopharmacology.org Such probes are indispensable tools in chemical biology and drug discovery research focused on ion channels. nih.govciteab.comguidetopharmacology.org
Integration of Systems Biology Approaches for Comprehensive Understanding of this compound Effects
Systems biology approaches aim to understand biological systems as a whole by integrating data from multiple levels, such as genomics, transcriptomics, proteomics, and functional assays. nih.govresearchgate.netmdpi.comnih.gov Applying systems biology to study the effects of this compound would involve examining its impact on the complex network of molecules and pathways within a cell or organism.
While specific systems biology studies on this compound were not detailed, research on scorpion venoms in general increasingly utilizes 'omics' technologies. Transcriptomics and proteomics can reveal changes in gene and protein expression in response to envenomation or exposure to specific toxins like this compound. nih.govtechnologynetworks.commdpi.com This can help identify downstream signaling pathways affected by this compound's modulation of sodium channels and provide a broader understanding of its biological effects beyond the immediate target interaction. nih.gov Integrating such data with functional assays and computational modeling can provide a more comprehensive picture of how this compound perturbs cellular function and contributes to envenomation symptoms. mdpi.com This holistic approach can uncover unexpected targets or pathways influenced by this compound and suggest potential strategies for therapeutic intervention.
Emerging Methodologies and Interdisciplinary Collaborations in this compound Chemical Research
The field of chemical research on scorpion toxins like this compound is continuously evolving with the adoption of emerging methodologies and fostered by interdisciplinary collaborations. nih.govnih.gov Advances in areas such as artificial intelligence (AI), structural biology, and sophisticated electrophysiology techniques are opening new avenues for research. nanion.detechnologynetworks.commdpi.com
AI and machine learning are being applied to scorpion toxin research for tasks such as predicting toxin structure-function relationships, identifying novel toxins from venom transcriptomes, and potentially optimizing toxin sequences for desired properties. mdpi.com Cryo-electron microscopy and advanced NMR techniques provide high-resolution structural information on ion channels and their interactions with toxins, offering insights crucial for understanding this compound's binding mode and mechanism. Sophisticated electrophysiological techniques, including automated patch clamp, allow for detailed characterization of this compound's effects on different sodium channel subtypes with higher throughput. mdpi.comnanion.de Furthermore, interdisciplinary collaborations between chemists, biologists, pharmacologists, and computational scientists are essential to fully leverage these advanced methodologies and translate research findings into practical applications. nih.gov Emerging non-lethal methods for venom collection also facilitate research by providing access to venom components without sacrificing the scorpions. technologynetworks.com These advancements and collaborations are crucial for future studies on this compound, enabling a deeper understanding of its biology and unlocking its potential for biotechnological or therapeutic applications.
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer: Re-evaluate force fields or docking parameters in silico models. Perform MD simulations with explicit solvent models to improve accuracy. Experimentally validate key predictions (e.g., binding poses via X-ray crystallography) .
Data Presentation and Publication
Q. What are the best practices for visualizing this compound’s structural-activity relationships (SAR)?
- Methodological Answer: Use heatmaps for IC₅₀ comparisons across analogs, 3D pharmacophore models for binding interactions, and radar charts for multi-parameter optimization (e.g., potency vs. solubility). Provide raw data in supplementary materials .
How to frame research questions to highlight this compound’s novelty compared to existing compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
